

# Application Notes and Protocols for PBA-1105 in Central Nervous System Research

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## Compound of Interest

Compound Name: PBA-1105

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## Introduction

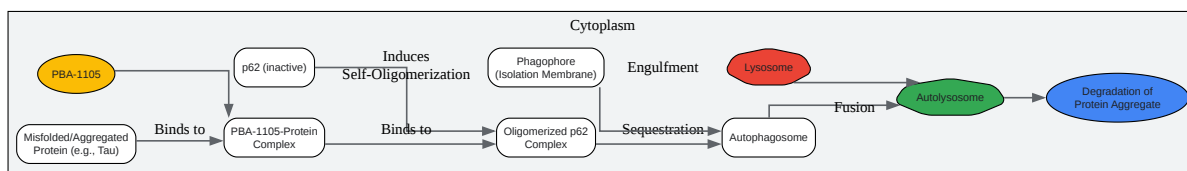
**PBA-1105** is a novel autophagy-targeting chimera (AUTOTAC) designed to promote the degradation of misfolded proteins, a hallmark of many neurodegenerative diseases.<sup>[1][2][3]</sup> As a bifunctional molecule, **PBA-1105** selectively binds to exposed hydrophobic regions of protein aggregates and concurrently engages the autophagy receptor p62.<sup>[1][3]</sup> This interaction induces the self-oligomerization of p62, facilitating the sequestration of the targeted protein aggregates into autophagosomes for subsequent lysosomal degradation.<sup>[1][2][3]</sup> These application notes provide an overview of **PBA-1105** and detailed protocols for its use in central nervous system (CNS) research, focusing on various delivery methods.

## Mechanism of Action of PBA-1105

**PBA-1105** operates through the AUTOTAC pathway, a novel strategy for targeted protein degradation. The key steps are as follows:

- **Binding to Misfolded Proteins:** The "warhead" of the **PBA-1105** molecule selectively recognizes and binds to exposed hydrophobic domains on misfolded and aggregated proteins, such as pathological tau.
- **Engagement of p62:** The other end of **PBA-1105** binds to the ZZ domain of the autophagy receptor p62 (also known as SQSTM1).

- Induction of p62 Oligomerization: This binding event induces a conformational change in p62, promoting its self-oligomerization.
- Sequestration into Autophagosomes: The oligomerized p62, now bound to the protein aggregate via **PBA-1105**, is recognized by LC3 on the phagophore membrane, leading to the engulfment of the entire complex into a newly formed autophagosome.
- Lysosomal Degradation: The autophagosome then fuses with a lysosome, and the enclosed protein aggregates are degraded by lysosomal hydrolases.



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**Caption: PBA-1105 Signaling Pathway.**

## Quantitative Data Summary

The following tables summarize the available quantitative data for **PBA-1105** based on published in vitro and in vivo studies.

Table 1: In Vitro Efficacy of **PBA-1105**

Parameter	Cell Line	Target Protein	Value	Reference
DC50	SH-SY5Y	Mutant Tau (P301L)	0.71 nM	[1]
Dmax, 24hr	SH-SY5Y	Mutant Tau (P301L)	100 nM	[1]

Table 2: In Vivo Study Parameters for **PBA-1105** (Intraperitoneal Administration)

Parameter	Animal Model	Dosage	Dosing Schedule	Duration	Vehicle
Efficacy Study	hTauP301L-BiFC transgenic mice	20 mg/kg and 50 mg/kg	Three times per week	4 weeks	PBS containing 30% polyethylene glycol (PEG) or 5% DMSO/10% Solutol/85% PBS

Table 3: Pharmacokinetic Properties of **PBA-1105**

Parameter	Value	Notes
Blood-Brain Barrier Permeability	Data not publicly available	Described as having "good albeit rapidly metabolized exposure".
Brain Bioavailability	Data not publicly available	
Brain-to-Plasma Ratio	Data not publicly available	
CNS Half-life	Data not publicly available	

## Experimental Protocols

Detailed methodologies for the delivery of **PBA-1105** in CNS research are provided below. While a protocol for intraperitoneal injection has been established, the protocols for intravenous, intracerebroventricular, and intranasal administration are proposed methods based on standard practices for small molecules in CNS research, as specific protocols for **PBA-1105** via these routes are not yet available in the literature.

### Protocol 1: Intraperitoneal (IP) Injection of **PBA-1105**

This protocol is based on established in vivo studies demonstrating the efficacy of **PBA-1105** in a mouse model of tauopathy.[4]

Objective: To deliver **PBA-1105** systemically to assess its efficacy in reducing protein aggregation in the CNS of a transgenic mouse model.

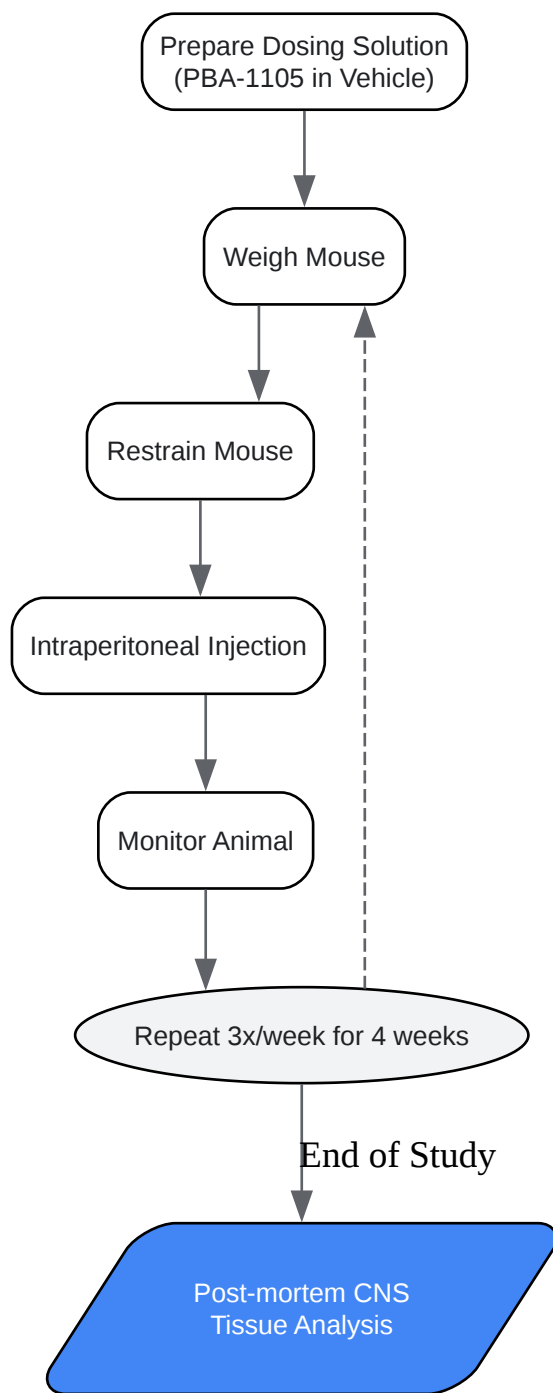
Materials:

- **PBA-1105**
- Vehicle:
  - Option A: Sterile Phosphate-Buffered Saline (PBS) with 30% Polyethylene glycol (PEG).
  - Option B: 5% DMSO, 10% Solutol, 85% sterile PBS.
- Transgenic mouse model of neurodegeneration (e.g., hTauP301L-BiFC mice)
- Sterile syringes and needles (27-30 gauge)
- Animal scale
- 70% ethanol

Procedure:

- Preparation of Dosing Solution:
  - Calculate the required amount of **PBA-1105** based on the body weight of the mice and the desired dose (20 or 50 mg/kg).
  - Dissolve **PBA-1105** in the chosen vehicle. If using DMSO, first dissolve **PBA-1105** in DMSO and then add Solutol and PBS. Ensure the final solution is clear and homogenous. Prepare fresh on the day of injection.
- Animal Handling and Injection:
  - Weigh each mouse to determine the precise injection volume.

- Gently restrain the mouse, exposing the lower abdominal quadrants.
- Clean the injection site with 70% ethanol.
- Insert the needle at a 15-30 degree angle into the intraperitoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
- Inject the calculated volume of the **PBA-1105** solution slowly.
- Withdraw the needle and monitor the animal for any immediate adverse reactions.
- Dosing Schedule:
  - Administer the injections three times per week for a duration of 4 weeks.
- Post-Injection Monitoring:
  - Monitor the animals regularly for changes in body weight, behavior, and overall health.



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**Caption:** Intraperitoneal Injection Workflow.

## Protocol 2: Intravenous (IV) Injection of PBA-1105 (Proposed)

This proposed protocol is for the direct administration of **PBA-1105** into the systemic circulation.

Objective: To achieve rapid and widespread distribution of **PBA-1105**, allowing for the assessment of its ability to cross the blood-brain barrier and engage CNS targets.

Materials:

- **PBA-1105**
- Vehicle suitable for IV administration (e.g., sterile saline with a solubilizing agent like cyclodextrin or a low percentage of DMSO, filtered through a 0.22 µm filter)
- Mouse restrainer
- Heat lamp
- Sterile syringes and needles (30-31 gauge)
- 70% ethanol

Procedure:

- Preparation of Dosing Solution:
  - Prepare a sterile, pyrogen-free solution of **PBA-1105** in an appropriate IV-compatible vehicle. The final concentration should be such that the injection volume is manageable (typically 5-10 µl/g body weight).
- Animal Preparation and Injection:
  - Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.
  - Place the mouse in a restrainer, exposing the tail.
  - Disinfect the tail with 70% ethanol.
  - Insert the needle, bevel up, into one of the lateral tail veins.

- Slowly inject the **PBA-1105** solution. Observe for any swelling at the injection site, which would indicate a failed injection.
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Post-Injection Monitoring:
  - Monitor the animal for any signs of distress or adverse reactions.

## Protocol 3: Intracerebroventricular (ICV) Injection of **PBA-1105** (Proposed)

This proposed protocol describes the direct administration of **PBA-1105** into the cerebral ventricles, bypassing the blood-brain barrier.

Objective: To directly deliver a precise dose of **PBA-1105** to the CNS to study its central effects independently of its ability to cross the blood-brain barrier.

Materials:

- **PBA-1105**
- Sterile artificial cerebrospinal fluid (aCSF)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Hamilton syringe with a 33-gauge needle
- Surgical tools (scalpel, drill)
- Suturing material
- Analgesics and antibiotics

Procedure:

- Preparation of Dosing Solution:



- Dissolve **PBA-1105** in sterile aCSF to the desired concentration. Ensure the solution is sterile-filtered.
- Surgical Procedure:
  - Anesthetize the mouse and mount it in the stereotaxic frame.
  - Administer analgesia.
  - Make a midline incision on the scalp to expose the skull.
  - Identify the bregma and determine the coordinates for injection into a lateral ventricle (e.g., AP: -0.3 mm, ML:  $\pm 1.0$  mm, DV: -2.5 mm from the skull surface).
  - Drill a small burr hole at the determined coordinates.
  - Slowly lower the Hamilton syringe needle to the target depth.
  - Infuse the **PBA-1105** solution at a slow rate (e.g., 0.2-0.5  $\mu$ l/min).
  - Leave the needle in place for a few minutes post-injection to prevent backflow.
  - Slowly withdraw the needle and suture the incision.
- Post-Surgical Care:
  - Administer post-operative analgesics and antibiotics as required.
  - Monitor the animal for recovery from surgery and any neurological or behavioral changes.

## Protocol 4: Intranasal (IN) Administration of **PBA-1105** (Proposed)

This proposed protocol outlines a non-invasive method for delivering **PBA-1105** to the CNS.

Objective: To deliver **PBA-1105** directly to the brain via the olfactory and trigeminal pathways, bypassing the blood-brain barrier and systemic circulation.

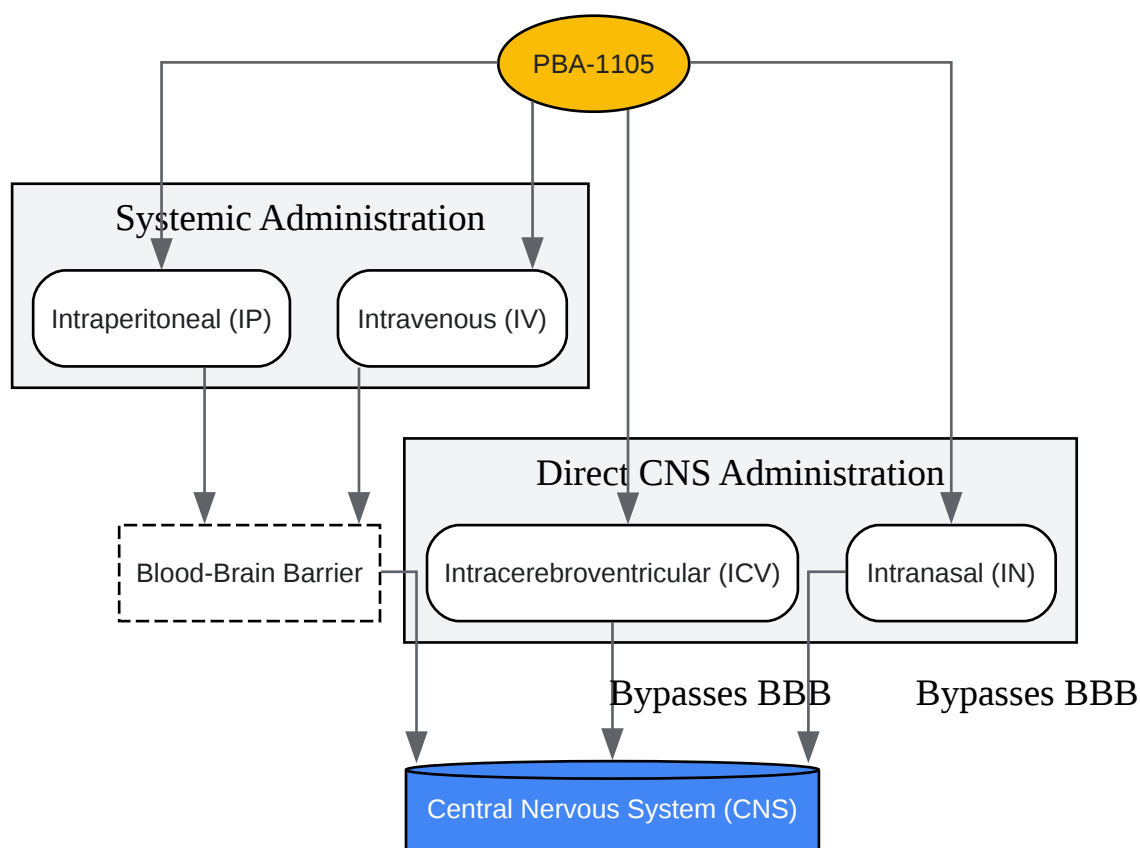
Materials:

- **PBA-1105**

- Vehicle suitable for intranasal administration (e.g., sterile saline, potentially with a mucoadhesive or absorption enhancer)
- Micropipette with fine tips
- Anesthesia (light isoflurane)

Procedure:

- Preparation of Dosing Solution:
  - Prepare a concentrated solution of **PBA-1105** in a suitable vehicle. The volume for each administration should be small (e.g., 2-5 µl per nostril).
- Administration:
  - Lightly anesthetize the mouse to prevent sneezing and ensure it remains still.
  - Hold the mouse in a supine position.
  - Using a micropipette, administer small droplets of the **PBA-1105** solution into each nostril, alternating between nostrils to allow for absorption.
- Post-Administration:
  - Keep the mouse in a supine position for a short period after administration to facilitate absorption into the CNS.
  - Monitor the animal for any respiratory distress or other adverse effects.



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**Caption:** CNS Delivery Routes for **PBA-1105**.

## Conclusion

**PBA-1105** represents a promising therapeutic agent for neurodegenerative diseases by targeting the autophagic degradation of misfolded proteins. The provided protocols offer guidance for its application in CNS research. While intraperitoneal administration is a validated method for in vivo efficacy studies, further research is warranted to establish optimal protocols and pharmacokinetic profiles for intravenous, intracerebroventricular, and intranasal delivery routes to fully explore the therapeutic potential of **PBA-1105**. Researchers should carefully consider the specific aims of their study when selecting a delivery method.

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